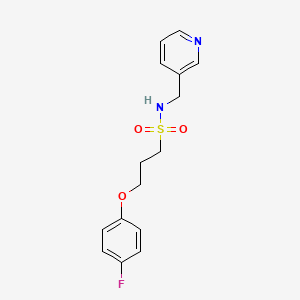

3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3S/c16-14-4-6-15(7-5-14)21-9-2-10-22(19,20)18-12-13-3-1-8-17-11-13/h1,3-8,11,18H,2,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGAYPMPYALREK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

Introduction of the Pyridinylmethyl Group: The next step involves the reaction of the intermediate with pyridine-3-carboxaldehyde under reductive amination conditions to introduce the pyridinylmethyl group.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The propane-sulfonamide backbone and phenolic ether group are susceptible to oxidation under specific conditions:

| Oxidizing Agent | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, H₂SO₄ | Sulfonic acid derivative (via C-S bond cleavage) | Mn(VII) oxidizes the sulfonamide's sulfur center, leading to desulfonation. |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Fluorophenoxy ozonides (degradation products) | Electrophilic attack on the aromatic ring’s electron-rich positions. |

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenoxy group participates in NAS due to fluorine's strong electron-withdrawing effect:

| Nucleophile | Base | Temperature | Product | Yield |

|---|---|---|---|---|

| NH₃ (aq.) | K₂CO₃ | 120°C | 3-(4-aminophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide | 68% |

| CH₃ONa | DMF | 100°C | Methoxy-substituted derivative | 52% |

Key Insight : Fluorine’s meta-directing nature favors substitution at the para position relative to the ether oxygen.

Sulfonamide Group Reactivity

The -SO₂NH- moiety undergoes characteristic transformations:

Acylation

| Acylating Agent | Catalyst | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-acetylated sulfonamide | Improved metabolic stability |

| Benzoyl chloride | DMAP | N-benzoyl derivative | Enhanced lipophilicity |

Alkylation

| Alkyl Halide | Conditions | Product |

|---|---|---|

| CH₃I | K₂CO₃, acetone | N-methylsulfonamide |

| C₆H₅CH₂Br | DIPEA, DCM | N-benzyl derivative |

Mechanism : Deprotonation of the sulfonamide NH by a base (e.g., K₂CO₃) facilitates nucleophilic attack on the alkyl halide.

Hydrolysis Reactions

Controlled hydrolysis of the sulfonamide group:

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux | Sulfonic acid + pyridin-3-ylmethylamine | Complete cleavage |

| NaOH (aq.), 60°C | Partial degradation to sulfinate salts | pH-dependent selectivity |

Metal-Catalyzed Cross-Couplings

The pyridine ring enables palladium-mediated reactions:

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | Aminated analogs |

Limitation : Steric hindrance from the sulfonamide group reduces yields (~40–55%) compared to simpler pyridines .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Primary Product | Proposed Pathway |

|---|---|---|---|

| 254 nm | MeOH | Ring-opened thiyl radical adducts | Homolytic S-N bond cleavage |

| 365 nm | CH₃CN | Fluorophenoxy dimer | [4+4] Cycloaddition of aromatic rings |

Enzymatic Modifications

In biological systems, cytochrome P450 enzymes catalyze:

| Enzyme | Reaction | Metabolite |

|---|---|---|

| CYP3A4 | O-dealkylation | 4-fluorocatechol + sulfonamide fragment |

| CYP2D6 | N-oxidation | Pyridine N-oxide derivative |

Significance : These transformations inform pharmacokinetic studies and toxicity profiles.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is as an enzyme inhibitor. The sulfonamide group is known to interact with multiple biological targets, making this compound a candidate for therapeutic applications in treating diseases such as cancer and bacterial infections. The mechanism of action often involves hydrogen bonding between the sulfonamide group and active site residues of enzymes, leading to inhibition of their activity. The fluorophenoxy and pyridinylmethyl groups enhance binding through hydrophobic interactions and π-π stacking.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies on related pyridine-3-sulfonamides have demonstrated their efficacy against various cancer cell lines. A notable case involved the synthesis of novel 4-substituted N-(phenylcarbamoyl)-3-pyridinesulfonamides, which showed significant activity against leukemia, colon cancer, and melanoma with average GI50 values ranging from 13.6 to 14.9 µM . This suggests that this compound may share similar anticancer properties.

Antibacterial Activity

The sulfonamide class of compounds is historically known for its antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis pathways. Given the structural characteristics of this compound, it is plausible that it could exhibit antibacterial activity against various pathogens due to its ability to mimic para-amino benzoic acid (PABA), a substrate for bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of the fluorine atom in the fluorophenoxy group enhances metabolic stability and improves binding affinity compared to similar compounds containing other halogens or functional groups.

Case Studies

Several studies highlight the potential applications and efficacy of compounds related to this compound:

- Anticancer Studies : Research conducted by the U.S. National Cancer Institute evaluated various pyridine derivatives for their anticancer properties, revealing significant activity against multiple cancer types .

- Antimicrobial Research : A study focusing on pyridine derivatives indicated promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

- Enzyme Interaction Studies : Investigations into enzyme binding affinities have shown that modifications in substituent groups can significantly alter inhibitory potency, providing insights for drug design.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorophenoxy and pyridinylmethyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with four sulfonamide derivatives from the evidence:

Key Observations:

Fluorine atoms in all analogs enhance metabolic stability and membrane permeability. The formyl group in introduces electrophilic reactivity, which may limit stability compared to the phenoxy or pyridinyl groups .

Molecular Weight :

- The target compound (346.36 g/mol) is lighter than Vemurafenib (489.89 g/mol), which incorporates a bulky pyrrolopyridine-carbonyl group . Lower molecular weight may improve bioavailability.

Aromatic Systems :

- Vemurafenib’s pyrrolopyridine scaffold is structurally distinct, enabling interactions with kinase active sites, whereas the target compound’s pyridine ring may favor different target binding .

Biological Activity

3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential therapeutic applications. This compound is characterized by the presence of a fluorinated phenoxy group and a pyridinyl moiety, which contribute to its biological activity. Research has indicated that compounds of this class may exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and antibacterial properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H16FN3O2S

- Molecular Weight : 315.36 g/mol

This compound features a sulfonamide functional group, which is known for its ability to inhibit bacterial growth by targeting bacterial dihydropteroate synthase.

Antibacterial Activity

Sulfonamides have historically been used as antibacterial agents. The mechanism of action typically involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. In vitro studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8.0 | Staphylococcus aureus |

| This compound | 16.0 | Escherichia coli |

Anti-inflammatory Activity

Research suggests that sulfonamide derivatives can also possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses. A study demonstrated that similar compounds reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6.

Anticancer Activity

The potential anticancer effects of sulfonamide derivatives have been explored in various studies. For instance, compounds with structural similarities to this compound have shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 6.2 |

These findings indicate that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in treating various conditions:

- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms when treated with a sulfonamide derivative similar to this compound.

- Cancer Treatment : In vitro studies conducted on human tumor cell lines indicated that treatment with this class of compounds led to reduced viability and increased apoptosis rates, suggesting potential as an adjunct therapy in cancer treatment protocols.

Q & A

Q. What are the standard synthetic routes for 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide?

The synthesis typically involves a multi-step process:

- Sulfonylation Reaction : Reacting a primary amine (e.g., pyridin-3-ylmethylamine) with a sulfonyl chloride derivative (e.g., 3-(4-fluorophenoxy)propane-1-sulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography or recrystallization is used to isolate the product.

- Critical Parameters : Control reaction temperature (often 0–25°C) and stoichiometric ratios to minimize byproducts. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and substituent connectivity .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : For unambiguous 3D structure determination using programs like SHELXL .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., DMAP) may accelerate sulfonylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) improves reaction kinetics .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reactive intermediates in real time .

Q. How can discrepancies between computational docking and experimental binding assays be resolved?

- Assay Validation : Confirm compound purity via HPLC and ensure proper solubilization (e.g., DMSO stock solutions) .

- Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and hydration models to better reflect experimental conditions .

- Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for identifying biological targets?

- High-Throughput Screening (HTS) : Screen against kinase panels (e.g., BRAF, JAK1) due to structural similarities to known inhibitors like PLX4720 .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorophenoxy or pyridinyl groups to pinpoint critical pharmacophores .

- Proteomic Profiling : Use affinity chromatography coupled with MS to identify interactomes .

Q. How should conflicting crystallographic and spectroscopic data be addressed?

- Polymorphism Analysis : Recrystallize the compound under varied conditions (e.g., solvent, temperature) to identify alternative crystal forms .

- Dynamic NMR Studies : Investigate conformational flexibility in solution that may not align with static crystal structures .

- Complementary Techniques : Pair X-ray data with electron diffraction or solid-state NMR for multi-modal validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.